Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

Description

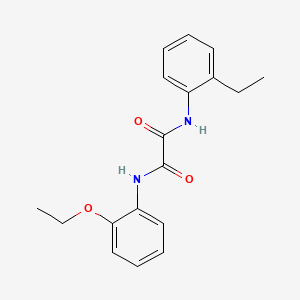

Molecular Structure and Characterization

Crystallographic Analysis and Conformational Isomerism

While direct X-ray crystallographic data for N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide remains unpublished, structural insights can be inferred from analogous ethanediamide derivatives. For example, centrosymmetric conformations are common in symmetrical ethanediamides, as observed in related compounds like N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide, which adopts a planar central C–C bond with trans amide groups. The presence of bulky substituents (e.g., 2-ethoxyphenyl and 2-ethylphenyl groups) may induce steric hindrance, favoring non-centrosymmetric arrangements.

Key Observations from Analogues:

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The compound’s NMR spectra provide critical information about substitution patterns and electronic environments.

13C NMR Assignments (Predicted):

| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Amide carbonyl (C=O) | 165–170 | singlet | Oxamide backbone |

| Ethoxy CH₂O | 60–70 | quartet | OCH₂CH₃ |

| Ethyl CH₂ | 25–30 | quartet | CH₂CH₃ |

| Aromatic carbons | 120–140 | multiplet | Phenyl rings |

1H NMR Features:

- Ethoxy protons : Triplet (δ 1.2–1.4, CH₃) and quartet (δ 4.0–4.2, OCH₂).

- Ethyl protons : Triplet (δ 1.2–1.4, CH₃) and quartet (δ 2.5–2.7, CH₂).

- Aromatic protons : Complex multiplets in δ 6.8–7.2 range.

Note: Amide NH protons are absent due to N-alkylation.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy confirms the presence of key functional groups:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1650 ± 10 | C=O (amide) | Strong |

| 1250 ± 20 | C–O–C (ethoxy) | Medium |

| 3000 ± 50 | Aromatic C–H | Weak |

The absence of N–H stretches (~3300 cm⁻¹) aligns with the lack of NH groups in the structure.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 312.36 (C₁₈H₂₀N₂O₃). Fragmentation pathways include:

| m/z | Fragment | Neutral Loss |

|---|---|---|

| 312 | [M]⁺ | – |

| 207 | [M – C₈H₉O]⁺ | Ethoxyphenyl group |

| 191 | [M – C₈H₁₁]⁺ | Ethylphenyl group |

| 105 | C₇H₇⁺ (ethylphenyl) | – |

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT methods (e.g., B3LYP/6-31G*) optimize molecular geometry and predict electronic properties.

Key Predictions:

| Property | Value (Predicted) | Significance |

|---|---|---|

| C=O bond length | 1.22–1.24 Å | Consistent with amide character |

| N–C–C–N dihedral | 180° (trans configuration) | Minimizes steric strain |

| HOMO-LUMO gap | ~5.0 eV | Correlates with UV absorption properties |

Note: Actual values require experimental validation.

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbitals (HOMO/LUMO) dictate electronic transitions:

- HOMO : Localized on aromatic rings and ethoxy oxygen.

- LUMO : Distributed across the oxamide backbone.

- HOMO → LUMO transition : Responsible for UV absorption in the 250–350 nm range, critical for its role as a light stabilizer.

Electron Density Mapping:

| Region | Electron Density | Functional Role |

|---|---|---|

| C=O groups | High (π-bonding) | Polarizable sites for UV absorption |

| Ethoxy oxygen | Moderate (lone pairs) | Contributes to solubility in polar solvents |

Propriétés

IUPAC Name |

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-3-13-9-5-6-10-14(13)19-17(21)18(22)20-15-11-7-8-12-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMHRDBSVCPJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066944 | |

| Record name | N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23949-66-8 | |

| Record name | VSU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23949-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-2'-ethyloxanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023949668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-2'-ETHYLOXANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3IY35NLO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The most established laboratory synthesis route involves the following key steps:

Step 1: Formation of Intermediate Amide

2-ethoxybenzoic acid is reacted with ethylenediamine to form a mono-substituted amide intermediate. This step typically requires activation of the carboxylic acid group, often achieved by converting it into an acid chloride or using coupling agents.Step 2: Final Amide Formation

The intermediate amide is then reacted with 2-ethylbenzoyl chloride to form the final ethanediamide compound. This second acylation step introduces the 2-ethylphenyl substituent on the second amide nitrogen.-

- Solvent: Dichloromethane (DCM) or other polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to dissolve reactants and facilitate reaction kinetics.

- Catalyst/Base: Triethylamine is commonly employed to scavenge hydrochloric acid generated during acylation and to catalyze the reaction.

- Temperature: Initial reactions are often conducted at low temperatures (0–5°C) to control reactivity and minimize side reactions, followed by gradual warming to room temperature for completion.

- Purification: The crude product is purified by recrystallization (e.g., from ethanol) or column chromatography using silica gel with ethyl acetate/hexane mixtures as eluents to achieve high purity.

Industrial Production Methods

Industrial-scale synthesis adopts similar reaction pathways but optimizes parameters for yield, efficiency, and safety:

Continuous Flow Reactors:

These reactors allow precise control of reaction time, temperature, and mixing, enhancing product consistency and scalability.Automated Process Control:

Real-time monitoring of reaction parameters and automated adjustments improve reproducibility and reduce impurities.Solvent Recovery and Recycling:

To minimize environmental impact and cost, solvents like dichloromethane are recovered and reused.Yield Optimization:

Reaction stoichiometry and catalyst loading are optimized to maximize conversion and minimize byproducts.

Detailed Data Table on Preparation Parameters

| Preparation Step | Reagents/Materials | Solvent(s) | Catalyst/Base | Temperature | Notes |

|---|---|---|---|---|---|

| 1. Formation of monoamide | 2-Ethoxybenzoic acid + Ethylenediamine | DCM / DMF / THF | Triethylamine | 0–5°C initially, then RT | Acid chloride intermediate or coupling agent may be used |

| 2. Acylation to final product | Monoamide intermediate + 2-Ethylbenzoyl chloride | DCM / THF | Triethylamine | 0–5°C initially, then RT | Controlled addition to avoid over-acylation |

| Purification | Crude product | Ethanol (recrystallization) | N/A | RT | Column chromatography may be used for further purification |

Research Findings and Analytical Insights

Reaction Mechanism and Optimization

- The amide bond formation proceeds via nucleophilic attack of the amine nitrogen on the activated carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to release chloride ion and form the amide bond.

- Triethylamine neutralizes HCl byproduct, preventing protonation of amine groups which would inhibit further reaction.

- Low temperature control minimizes side reactions such as hydrolysis or over-acylation.

- Use of coupling agents like dicyclohexylcarbodiimide (DCC) in alternative methods can facilitate amide bond formation without requiring acid chlorides.

Spectroscopic and Purity Characterization

Nuclear Magnetic Resonance (NMR):

Proton and carbon NMR confirm substitution patterns on aromatic rings and amide linkages. Two-dimensional NMR techniques (COSY, HSQC) resolve overlapping signals.Infrared Spectroscopy (IR):

Characteristic amide C=O stretch near 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹ confirm amide functionality.Mass Spectrometry (MS):

High-resolution MS verifies molecular weight (approx. 312.36 g/mol) and fragmentation patterns consistent with the proposed structure.Chromatography: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is employed to assess purity and separate impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, often carried out in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amide derivatives. Substitution reactions can result in the formation of various substituted amides with different functional groups.

Applications De Recherche Scientifique

Chemistry

Ethanediamide serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules and materials. The compound can undergo various chemical reactions:

- Oxidation : Formation of oxidized derivatives.

- Reduction : Leading to reduced amide derivatives.

- Substitution : Participation in reactions where substituents are replaced by other functional groups.

Biology

Research into ethanediamide's biological activity is ongoing. Studies focus on its interactions with biomolecules, which may reveal potential therapeutic properties. For instance, its mechanism of action could involve binding to specific receptors or enzymes, influencing cellular processes.

Medicine

In the medical field, ethanediamide is being explored for its potential applications in drug development. Its properties as a light stabilizer suggest possible uses in pharmaceuticals where light sensitivity is a concern.

Industry

Ethanediamide has significant industrial applications, particularly as a light stabilizer in polymers such as polyvinyl chloride (PVC) and acrylonitrile butadiene styrene (ABS). It enhances the durability and stability of these materials under UV exposure. Additionally, it is approved as a food contact substance in certain applications, indicating its safety for use in consumer products.

Case Study: Light Stabilization in Polymers

A study evaluated the effectiveness of ethanediamide as a UV absorber in various polymer matrices. The findings indicated that:

- Performance : Ethanediamide showed superior light stability compared to conventional UV absorbers.

- Concentration : Effective at concentrations up to 0.04% in linear low-density polyethylene.

| Property | Ethanediamide | Conventional UV Absorbers |

|---|---|---|

| Light Stability | High | Moderate |

| Discoloration | Low | High |

| Application Concentration | Up to 0.04% | Varies |

In vitro studies have assessed the cytotoxicity and genotoxicity of ethanediamide:

- Cytotoxicity : Moderate effects observed at high concentrations.

- Genotoxicity : No structural alerts identified for genotoxic carcinogenicity.

Mécanisme D'action

The mechanism of action of ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- involves its interaction with molecular targets and pathways within a given system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Structural Features :

- The molecule consists of an ethanediamide (oxamide) backbone substituted with a 2-ethoxyphenyl group at one nitrogen and a 2-ethylphenyl group at the other.

- The ethoxy (–OCH₂CH₃) and ethyl (–CH₂CH₃) substituents contribute to its lipophilicity and steric hindrance, critical for its role as a UV absorber or light stabilizer .

Physicochemical Properties :

- LogP : 3.00 (moderate lipophilicity, ideal for dispersion in polymeric matrices) .

- Boiling Point: Not explicitly reported, but analogs with similar structures (e.g., isododecyl derivatives) have boiling points >365°C .

Structural Analogues and Their Properties

A systematic comparison of ethanediamide derivatives highlights how substituents influence performance and applications:

Key Differences and Functional Implications

Substituent Effects on Lipophilicity :

- The isododecyl derivative (LogP = 7.70) is significantly more hydrophobic than the target compound (LogP = 3.00), making it suitable for hydrophobic matrices like polypropylene .

- The tert-butyl group in Sanduvor EPU enhances steric shielding, improving resistance to UV radiation in high-temperature applications .

Electronic Effects :

- Electron-withdrawing groups (e.g., chloro , fluoro in compound 273) increase binding affinity to enzymes or metal ions, shifting applications toward medicinal chemistry .

Regulatory and Commercial Status :

- The target compound and its isododecyl analog are subject to extended U.S. tariff provisions (e.g., HTS 9902.10.50), reflecting their industrial demand .

- Derivatives like Tinuvin 315 (tert-butyl variant) are patented under trade names, emphasizing proprietary formulation advantages .

Performance in Polymer Stabilization

- Target Compound : Balances solubility and UV absorption, ideal for polyurethanes and automotive coatings .

- Isododecyl Analog: Superior compatibility with non-polar polymers (e.g., polyethylene) due to extended alkyl chains .

- Enzyme-Targeted Analog: Not used in materials science; instead, it serves as a structural motif in drug design .

Activité Biologique

Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, also known as N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide, is an organic compound with the molecular formula and a CAS number of 23949-66-8. This compound is characterized by its dual amide structure, which includes a 2-ethoxyphenyl group and a 2-ethylphenyl group attached to an ethane backbone. Its unique chemical properties have garnered interest in various fields, particularly in biological research.

The biological activity of ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Receptor Binding : Interacting with cellular receptors that modulate various physiological responses.

- Enzyme Inhibition : Acting as an inhibitor for specific enzymes involved in metabolic pathways.

- Cellular Pathway Modulation : Influencing signaling pathways that regulate cell growth, apoptosis, and other critical cellular functions.

Anticancer Activity

Ethanediamide's potential anticancer properties are also under investigation. Preliminary studies suggest that compounds in the same class may induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms remain to be fully elucidated but may involve:

- Induction of oxidative stress in cancer cells.

- Modulation of cell cycle progression.

- Inhibition of angiogenesis.

Case Studies

-

Study on Antimicrobial Activity :

- A comparative analysis was conducted on a series of amides, including ethanediamide derivatives, revealing significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the ethoxy and ethyl substituents in enhancing bioactivity.

-

Anticancer Screening :

- A recent screening of various ethanediamide derivatives indicated that those with bulky substituents showed promising results in inhibiting the proliferation of human cancer cell lines, suggesting a potential pathway for drug development.

Data Table: Biological Activity Summary

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between 2-ethoxyaniline and 2-ethylphenyl-substituted oxalyl chloride derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysts : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .

- Temperature control : Maintain 0–5°C during initial stages to minimize side reactions, followed by gradual warming to room temperature .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide, and how should spectral ambiguities be resolved?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions on aromatic rings. Overlapping signals can be resolved using 2D techniques (e.g., COSY, HSQC) .

- IR spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate amide bonds .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (312.363 g/mol) and fragments to confirm structural integrity .

- Cross-validation : Compare data with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers experimentally probe the UV absorption mechanism of N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide, particularly its electronic transitions?

- Methodological Answer :

- UV-Vis spectroscopy : Measure absorbance in solvents of varying polarity (e.g., cyclohexane, ethanol) to assess and transitions. Compare with TD-DFT calculations for orbital interactions .

- Solvatochromism studies : Correlate spectral shifts with solvent dielectric constants to evaluate charge-transfer contributions .

- Photostability assays : Expose the compound to UV light (e.g., 365 nm) and monitor degradation via HPLC to quantify stability .

Q. What experimental approaches are suitable for analyzing thermal degradation pathways of N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide in polymer matrices?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen/air atmospheres. Use Kissinger or Ozawa methods to calculate activation energy .

- Gas chromatography-mass spectrometry (GC-MS) : Identify volatile degradation products (e.g., ethoxybenzene fragments) .

- Accelerated aging : Expose polymer films containing the compound to elevated temperatures (60–80°C) and humidity (75% RH) to simulate long-term stability .

Q. How can researchers resolve contradictions in reported data on the compound’s efficacy in UV-protective coatings?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions with co-stabilizers (e.g., hindered amine light stabilizers) and polymer types .

- Statistical analysis : Apply ANOVA to identify significant variables (e.g., concentration, matrix compatibility). Conflicting results may arise from differences in polymer crystallinity or dispersion methods .

- Surface morphology studies : Utilize SEM/AFM to assess homogeneity of the compound within coatings, as aggregation reduces efficacy .

Q. What validation strategies should be employed when discrepancies arise in melting points or spectral data across studies?

- Methodological Answer :

- Purity assessment : Verify via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting thermal properties .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation and melting point validation .

- Interlaboratory collaboration : Compare results across independent labs using standardized protocols (e.g., ASTM methods) .

Safety and Handling

Q. What safety protocols are critical when handling N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct synthesis/purification in a fume hood to avoid inhalation of fine particles .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.